(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol
Description
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is a chemical compound with the molecular formula C7H7BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and methoxy groups on the pyridine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Properties
Molecular Formula |
C7H7BrFNO2 |
|---|---|
Molecular Weight |
236.04 g/mol |
IUPAC Name |
(5-bromo-3-fluoro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
InChI Key |
VRXZRBLNGRKSNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol typically involves the introduction of bromine, fluorine, and methoxy groups onto the pyridine ring. One common method involves the reaction of 5-bromo-3-fluoro-2-methoxypyridine with a suitable reagent to introduce the methanol group. For example, the reaction of 5-bromo-3-fluoro-2-methoxypyridine with n-butyllithium followed by the addition of trimethyl borate and subsequent oxidation with hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine or fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, hydrogen peroxide, and trimethyl borate. Reaction conditions typically involve low temperatures (e.g., -63°C) and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid, while substitution of the bromine atom with an amino group can yield 5-amino-3-fluoro-2-methoxypyridin-4-YL)methanol.
Scientific Research Applications
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for these targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, while the methoxy group can increase its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoro-2-methoxypyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
5-Bromo-2-methoxypyridine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-2-methoxypyridine: Lacks the bromine atom, which can influence its chemical stability and reactivity.
Uniqueness
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the pyridine ring, along with the presence of a methanol group. This combination of functional groups provides the compound with a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
